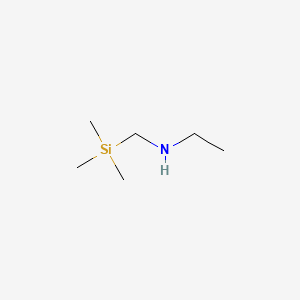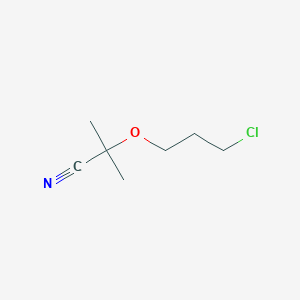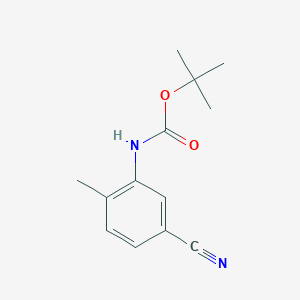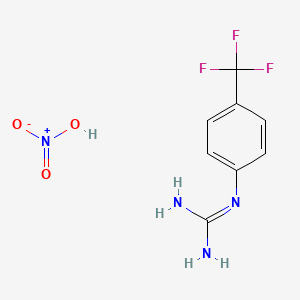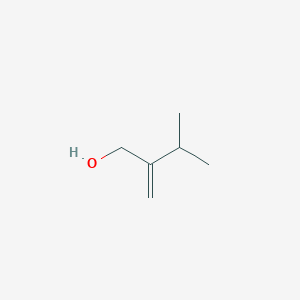
3-Methyl-2-methylene-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-methylene-1-butanol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a methylene group. This compound is known for its unique structure, which includes a methylene group adjacent to a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-methylene-1-butanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-1-butene. This method includes the addition of borane (BH3) to the double bond of 3-methyl-1-butene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
-
Hydroboration: : [ \text{3-Methyl-1-butene} + \text{BH}_3 \rightarrow \text{Organoborane intermediate} ]
-
Oxidation: : [ \text{Organoborane intermediate} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of isoprene. This process involves the selective hydrogenation of isoprene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 3-Methyl-2-methylene-1-butanal, 3-Methyl-2-methylene-1-butanoic acid
Reduction: 3-Methyl-2-methylene-1-butane
Substitution: 3-Methyl-2-methylene-1-chlorobutane
Scientific Research Applications
3-Methyl-2-methylene-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylene-1-butanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical processes. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol:
2-Methyl-1-butanol: Another isomer with a different arrangement of the carbon chain.
3-Methyl-2-butanol: Similar but with a different position of the hydroxyl group.
Uniqueness
3-Methyl-2-methylene-1-butanol is unique due to the presence of both a methylene group and a hydroxyl group, which imparts distinct chemical reactivity and versatility in various applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methyl-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
OHCLSNSCCQEQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


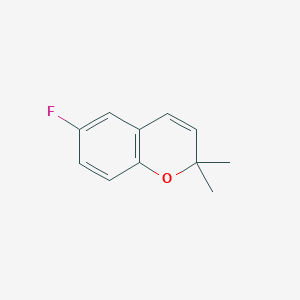

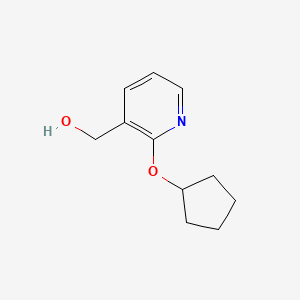
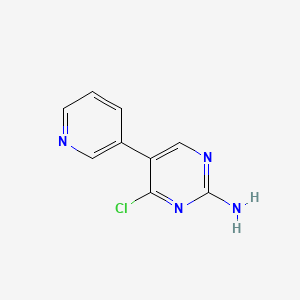

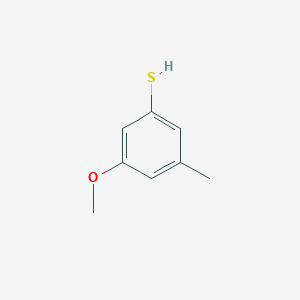

![Ethyl naphtho[1,2-B]furan-2-carboxylate](/img/structure/B8484306.png)
